8-((4-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
8-((4-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
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Biological Activity
The compound 8-((4-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the spirocyclic class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Molecular Formula : C19H19ClN4O2S
Molecular Weight : 396.90 g/mol
CAS Number : 90165-54-1
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition :
- The compound has been shown to exhibit significant inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and nitrogen metabolism, respectively.
- A study reported that related compounds demonstrated strong inhibitory effects on urease with IC50 values in the range of 0.63 to 2.14 µM .
- Antimicrobial Activity :
- Binding Interactions :
Biological Activity Data
The following table summarizes the biological activities and findings related to the compound:
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
- In a comparative study, derivatives of the compound were synthesized and tested for their antibacterial efficacy. The results demonstrated that while some derivatives showed weak activity against certain strains, others exhibited robust effects against S. typhi and B. subtilis, indicating potential for development as new antibacterial agents .
- Enzyme Inhibition Studies :
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-28-16-4-2-3-14(13-16)18-19(25)23-20(22-18)9-11-24(12-10-20)29(26,27)17-7-5-15(21)6-8-17/h2-8,13H,9-12H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHGFJXIDUCPCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.